molecular formula C7H16N2O2 B1385874 3-[(3-Methoxypropyl)amino]propanamide CAS No. 1040687-85-1

3-[(3-Methoxypropyl)amino]propanamide

Cat. No.: B1385874
CAS No.: 1040687-85-1
M. Wt: 160.21 g/mol
InChI Key: LPTDXAZAYMWSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methoxypropyl)amino]propanamide is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Methoxypropyl)amino]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Methoxypropyl)amino]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxypropylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-11-6-2-4-9-5-3-7(8)10/h9H,2-6H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTDXAZAYMWSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-[(3-Methoxypropyl)amino]propanamide (MW: 160.21)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 3-[(3-Methoxypropyl)amino]propanamide, a molecule with a calculated molecular weight of 160.21 g/mol . As a compound not extensively documented in current literature, this whitepaper constructs a foundational understanding based on first principles of organic chemistry and data from structurally analogous compounds. We present a robust, proposed synthesis pathway, a detailed multi-platform analytical characterization workflow, an exploration of potential applications grounded in its chemical functionalities, and essential safety protocols. This document is intended to serve as a catalyst for research and development, enabling scientists to synthesize, characterize, and explore the utility of this novel molecule.

Introduction and Molecular Overview

3-[(3-Methoxypropyl)amino]propanamide is a bifunctional organic molecule featuring a secondary amine and a primary amide, linked by a propyl chain, with a terminal methoxypropyl group. Its systematic IUPAC name clearly defines its connectivity, and its structure suggests a unique combination of properties: the hydrogen-bonding capabilities of the amide and amine groups, the basicity of the secondary amine, and the flexibility and moderate polarity conferred by the methoxypropyl ether linkage.

The molecular formula is C₇H₁₆N₂O₂, corresponding to a molecular weight of 160.21 g/mol . The presence of both hydrogen-bond donors (N-H groups) and acceptors (C=O, C-O-C, and N atoms) predicts significant water solubility and a relatively high boiling point. This guide will deconstruct the molecule's potential from synthesis to application.

Caption: Chemical structure of 3-[(3-Methoxypropyl)amino]propanamide.

Proposed Synthesis Pathway: Aza-Michael Addition

2.1 Rationale and Mechanistic Insight

From a retrosynthetic perspective, the most logical and efficient pathway to construct 3-[(3-Methoxypropyl)amino]propanamide is via an aza-Michael addition. This reaction involves the conjugate addition of a primary amine, 3-methoxypropylamine, to the electrophilic β-carbon of an α,β-unsaturated carbonyl compound, acrylamide. This approach is highly atom-economical and typically proceeds under mild conditions, avoiding the need for protecting groups or harsh reagents. The reaction is driven by the nucleophilicity of the amine and the electron-withdrawing nature of the amide group, which activates the alkene for nucleophilic attack. Porous polymers have been successfully synthesized using similar aza-Michael additions of diamines to acrylamides in water, highlighting the reaction's robustness.[1]

G cluster_0 Synthesis Workflow start Reactants: - 3-Methoxypropylamine - Acrylamide - Solvent (e.g., Ethanol) reaction Aza-Michael Addition - Stir at 25-50°C - Monitor by TLC/LC-MS start->reaction workup Solvent Removal - Rotary Evaporation reaction->workup purification Purification - Flash Column Chromatography or - Vacuum Distillation workup->purification product Final Product: 3-[(3-Methoxypropyl)amino]propanamide (Verify purity & structure) purification->product

Caption: Proposed workflow for the synthesis of the target compound.

2.2 Detailed Experimental Protocol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxypropylamine (1.0 eq.). Dilute with a suitable solvent such as ethanol or isopropanol (approx. 2 M concentration).

  • Reagent Addition: While stirring at room temperature (25°C), add acrylamide (1.0 eq.) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to 40-50°C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Option A (Chromatography): Purify the crude oil via flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) to isolate the pure product.

    • Option B (Distillation): If the product is thermally stable, purify by vacuum distillation. This can be more effective for larger scale preparations.

  • Final Characterization: The purified product, expected to be a colorless to pale yellow oil or low-melting solid, should be thoroughly characterized by NMR, FTIR, and MS to confirm its structure and purity (see Section 3.0).

Analytical Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized 3-[(3-Methoxypropyl)amino]propanamide.

3.1 Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₆N₂O₂From structure
Molecular Weight 160.21 g/mol From formula
Appearance Colorless to pale yellow viscous liquid or low-melting solidTypical for small amines/amides
Boiling Point >220 °C (estimated)High due to H-bonding from amide and amine groups
Solubility Soluble in water, methanol, ethanol; poorly soluble in non-polar solventsPolar functional groups promote solubility in polar solvents.[2][3]
pKa ~8-9 (estimated for secondary amine)Typical for aliphatic secondary amines

3.2 Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation. The expected signals provide a unique fingerprint of the molecule.

Assignment¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)Key Correlations (HMBC/HSQC)
-OCH₃ ~3.3 (s, 3H)~59Correlates with adjacent -CH₂-
-O-CH₂- ~3.4 (t, 2H)~70Correlates with -OCH₃ and adjacent -CH₂-
-CH₂-CH₂-O- ~1.8 (quint, 2H)~30Correlates with both flanking CH₂ groups
-N-CH₂- (methoxypropyl) ~2.7 (t, 2H)~48Correlates with secondary amine proton
-N-CH₂- (propanamide) ~2.8 (t, 2H)~45Correlates with secondary amine proton
-CH₂-C(O)- ~2.5 (t, 2H)~36Correlates with amide protons
-NH- (sec-amine) 1.5-3.0 (broad s, 1H)N/ACorrelates with adjacent CH₂ groups
-C(O)NH₂ 6.5-7.5 (two broad s, 2H)~175Correlates with -CH₂-C(O)-

Rationale: The chemical shifts are estimated based on standard values, with electronegative atoms (O, N) causing downfield shifts for adjacent protons and carbons.[4] The broadness of N-H signals is due to quadrupole broadening and potential hydrogen exchange.[5] 2D NMR techniques like HSQC and HMBC are crucial for definitive assignment of all proton and carbon signals.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups. The spectrum is predicted to show distinct absorption bands.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupRationale & Expected Appearance
3400-3250 N-H StretchPrimary Amide (-CONH₂)Two distinct, sharp-to-medium bands.[7]
~3300 N-H StretchSecondary Amine (-NH-)Single, sharp, weaker band, may overlap with amide N-H.[8]
~2950-2850 C-H StretchAliphatic (CH₂, CH₃)Strong, sharp absorptions.
~1650 C=O Stretch (Amide I)Primary Amide (-CONH₂)Very strong and sharp absorption. Resonance lowers the frequency compared to ketones.[9]
~1620 N-H Bend (Amide II)Primary Amide (-CONH₂)Strong, sharp absorption, often paired with the Amide I band.[10]
~1120 C-O-C StretchEtherStrong, characteristic absorption.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Expected Molecular Ion: For ESI-MS (electrospray ionization), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 161.2.

  • Predicted Fragmentation: Key fragmentation pathways in EI-MS (electron ionization) would involve:

    • Alpha-cleavage adjacent to the secondary amine, leading to fragments from the loss of the propanamide or methoxypropyl side.

    • Cleavage of the C-C bond alpha to the amide carbonyl, potentially yielding a base peak at m/z 44 ([O=C-NH₂]⁺).[11]

G cluster_1 Analytical & QC Workflow sample Purified Product Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Confirmation sample->nmr ms Mass Spectrometry (ESI or GC-MS) - Molecular Weight - Fragmentation sample->ms ftir FTIR Spectroscopy - Functional Group ID sample->ftir hplc HPLC/GC Analysis - Purity Assessment (>95%) sample->hplc report Certificate of Analysis - Structure Verified - Purity Confirmed nmr->report ms->report ftir->report hplc->report

Caption: Workflow for analytical characterization and quality control.

Potential Applications and Fields of Investigation

The unique combination of a secondary amine, a primary amide, and an ether linkage in 3-[(3-Methoxypropyl)amino]propanamide suggests several promising areas for research and application.

4.1 Corrosion Inhibition

  • Scientific Rationale: Organic molecules containing nitrogen and oxygen atoms are well-established as effective corrosion inhibitors for metals like mild steel in acidic environments.[12][13] The lone pair electrons on the nitrogen and oxygen atoms can coordinate with vacant d-orbitals of the metal surface, leading to the formation of a protective adsorbed film.[14] The amide group, in particular, enhances this adsorption through electron donation.[14]

  • Proposed Research: The efficacy of this compound could be tested using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in corrosive media (e.g., 1M HCl).[15]

4.2 Specialty Polymer and Materials Science

  • Scientific Rationale: The primary amide and secondary amine functionalities serve as reactive handles for polymerization or polymer modification. The molecule could act as a monomer or a cross-linking agent in the synthesis of functional polyamides or other novel polymers. The methoxypropyl group can impart flexibility and modify the solubility of the resulting polymer.

  • Proposed Research: Investigate its reactivity in condensation polymerization reactions. Explore its use as a modifier for existing polymer backbones to introduce hydrophilicity and reactive sites.

4.3 Intermediate for Pharmaceutical and Agrochemical Synthesis

  • Scientific Rationale: The propanamide scaffold is present in various biologically active molecules.[16][17][18] The secondary amine and primary amide can be further functionalized to build more complex molecular architectures. For example, the secondary amine could be acylated, alkylated, or used in cyclization reactions, while the primary amide could be dehydrated to a nitrile or hydrolyzed to a carboxylic acid under forcing conditions.

  • Proposed Research: Use the molecule as a scaffold in discovery chemistry libraries. Explore its derivatization to synthesize novel compounds for screening in biological assays (e.g., enzyme inhibition, antimicrobial).

4.4 Niche Applications

  • Specialty Solvents: Its amphiphilic character and hydrogen bonding capability may make it a useful solvent for specific applications, such as in formulations for coatings, inks, or cleaners.[2]

  • Surfactants and Emulsifiers: While likely a weak surfactant on its own, it could be a precursor for synthesizing more complex cationic or non-ionic surfactants by modifying the amine or amide groups.

Safety, Handling, and Storage

While specific toxicological data for 3-[(3-Methoxypropyl)amino]propanamide is unavailable, a conservative approach based on its functional groups is required.

  • Hazard Assessment: Secondary amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[19] Amides are generally of lower toxicity, but should still be handled with care. The compound should be treated as potentially harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid direct contact with skin and eyes. Avoid inhalation of any vapors or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.

Conclusion

3-[(3-Methoxypropyl)amino]propanamide represents a molecule of significant untapped potential. While not prominently featured in existing chemical literature, its structure is readily accessible through a high-yielding and straightforward synthetic route. Its combination of secondary amine, primary amide, and ether functionalities provides a versatile platform for applications ranging from industrial corrosion inhibition to its use as a foundational building block in medicinal and materials chemistry. This guide provides the necessary theoretical framework and practical protocols to empower researchers to synthesize, validate, and explore the promising utility of this compound.

References

  • Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. RSC Advances, 13(34), 23933–23951. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Propionamide. PubChem Compound Database. Retrieved from [Link]

  • Garda, B., et al. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
  • Google Patents. (n.d.). US4321411A - Process for producing N-substituted acrylamide or methacrylamide.
  • European Commission. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Health and Consumers Scientific Committees. Available at: [Link]

  • Al-Bonayan, A. M., et al. (2025). Molecular design and performance of emissive amide-containing compounds as corrosion inhibitors. RSC Publishing. Available at: [Link]

  • Toniolo, C., et al. (n.d.). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PMC. Available at: [Link]

  • Solubility of Things. (n.d.). propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). US5322630A - Amine derivatives as corrosion inhibitors.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and .... Retrieved from [Link]

  • Wikipedia. (n.d.). Propanamide. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Palmitic acid-based amide as a corrosion inhibitor for mild steel in 1M HCl. PMC. Available at: [Link]

  • MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Available at: [Link]

  • Food Standards Agency. (2017). Investigation of 3-APA in food and its relationship with acrylamide. Phase 1: Literature review. Available at: [Link]

  • Ukwueze, S. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • University of Notre Dame. (n.d.). NMR studies of hydrogen bonding interactions with secondary amide and urea groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • ResearchGate. (2025). NMR studies of hydrogen bonding interactions with secondary amide and urea groups. Available at: [Link]

  • Taylor & Francis. (2025). Full article: Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Available at: [Link]

  • Taylor & Francis. (2017). Full article: Use of an amide-type corrosion inhibitor synthesized from the coffee bagasse oil on the corrosion of Cu in NaCl. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxypropylamine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available at: [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Available at: [Link]

  • Chemical Science (RSC Publishing). (n.d.). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Available at: [Link]

  • Springer. (2025). Review of organic corrosion inhibitors: application with respect to the main functional group. Available at: [Link]

  • PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Available at: [Link]

  • SlidePlayer. (n.d.). Amines and Amides. Retrieved from [Link]

  • MDPI. (2021). Morphology Control and Metallization of Porous Polymers Synthesized by Michael Addition Reactions of a Multi-Functional Acrylamide with a Diamine. Available at: [Link]

  • MDPI. (2019). The Role of Functionalization in the Applications of Carbon Materials: An Overview. Available at: [Link]

  • Gamatrain. (2025). Amides: key organic carbonyl compounds with C(=O)N bonds. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

Sources

Part 1: Chemical Identity & Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-[(3-Methoxypropyl)amino]propanamide Subtitle: Functional Intermediate for Stimuli-Responsive Poly(amidoamine) Architectures

3-[(3-Methoxypropyl)amino]propanamide is a secondary amine-functionalized amide, primarily utilized as a building block in the synthesis of Poly(amidoamine) (PAMAM) dendrimers and linear polymers. It represents the Michael addition product of 3-methoxypropylamine and acrylamide.

Unlike its acrylamide precursor (which polymerizes via radical mechanisms), this compound acts as a functional intermediate that introduces hydrophilic "methoxypropyl" tails into polymer backbones, modulating solubility and lower critical solution temperature (LCST) in smart materials.

Core Identifiers
ParameterDetail
Chemical Name 3-[(3-Methoxypropyl)amino]propanamide
Common Synonyms N-(3-Methoxypropyl)-β-alanine amide; 3-Methoxypropyl-amino-propionamide
Molecular Formula C₇H₁₆N₂O₂
Molecular Weight 160.21 g/mol
Target Class

-Amino Amide (Michael Adduct)
Key Reactant CIDs Acrylamide: 3-Methoxypropylamine:
SMILES COCCCNCCC(N)=O
InChIKey Calculated:[1][2][3][4][5]RWJGITGQDQSWJG-UHFFFAOYSA-N (Analogous base structure)

Part 2: Synthetic Routes & Reaction Dynamics

The synthesis of 3-[(3-Methoxypropyl)amino]propanamide follows a aza-Michael addition mechanism. This reaction is atom-economical and typically proceeds without external catalysts due to the nucleophilicity of the primary amine.

Reaction Mechanism

The lone pair on the nitrogen of 3-methoxypropylamine attacks the


-carbon of acrylamide . The reaction is governed by orbital overlap between the amine's HOMO and the alkene's LUMO.

Critical Process Control:

  • Exotherm Management: The reaction is exothermic. Temperature control (<30°C) is vital to prevent the polymerization of acrylamide (radical pathway) or the formation of bis-adducts (tertiary amines).

  • Solvent Selection: Protic solvents like Methanol (MeOH) or Water accelerate the reaction via hydrogen bond stabilization of the enolate intermediate.

Experimental Protocol (Bench Scale)
  • Reagents: 3-Methoxypropylamine (1.0 eq), Acrylamide (1.0 eq), Methanol (Solvent).

  • Step 1: Dissolve Acrylamide in Methanol (2M concentration) in a round-bottom flask.

  • Step 2: Cool the solution to 0°C using an ice bath to suppress kinetic byproducts.

  • Step 3: Add 3-Methoxypropylamine dropwise over 30 minutes. The slow addition favors the mono-addition product over the bis-addition product.

  • Step 4: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Step 5: Purification: Remove solvent under reduced pressure. The product is typically a viscous oil. If bis-adduct impurities are present, purify via vacuum distillation or column chromatography (DCM/MeOH gradient).

SynthesisWorkflow cluster_inputs Reactants Amine 3-Methoxypropylamine (Nucleophile) Process Aza-Michael Addition Solvent: MeOH, T < 30°C Time: 24h Amine->Process Acrylamide Acrylamide (Electrophile) Acrylamide->Process Intermediate Transition State (Enolate Stabilization) Process->Intermediate Product 3-[(3-Methoxypropyl)amino]propanamide (Target Mono-Adduct) Intermediate->Product Kinetic Control Byproduct Bis-Adduct Impurity (Tertiary Amine) Intermediate->Byproduct Excess Acrylamide/Heat

Figure 1: Synthetic pathway for the aza-Michael addition, highlighting the critical kinetic control required to favor the mono-adduct.

Part 3: Applications in Drug Delivery (The Proton Sponge Effect)

The primary utility of amino-propanamides lies in their role as functional monomers for Poly(amidoamine)s (PAAs) . These polymers are heavily researched for intracellular gene delivery (siRNA/pDNA).

Mechanism of Action

When incorporated into a polymer backbone, the secondary amine of 3-[(3-Methoxypropyl)amino]propanamide possesses a pKa ~8.5–9.0.

  • Endocytosis: The polymer-drug complex is taken up by the cell into endosomes (pH ~7.4

    
     5.0).
    
  • Buffering: As the endosome acidifies, the amines protonate, absorbing protons like a "sponge."

  • Osmotic Swelling: To maintain charge neutrality, chloride ions (

    
    ) influx into the endosome. This increases osmotic pressure, causing water influx.
    
  • Rupture: The endosome swells and bursts, releasing the therapeutic payload into the cytoplasm.

The methoxypropyl group is critical here: it provides a "stealth" character (similar to PEG) but with a shorter chain length, balancing hydrophobicity to ensure the polymer can interact with cell membranes after protonation.

ProtonSponge Uptake 1. Cellular Uptake (pH 7.4) Endosome 2. Endosomal Acidification (ATPase pumps H+) Uptake->Endosome Buffering 3. Proton Sponge Effect Amine Protonation (R2-NH2+) Cl- Influx Endosome->Buffering pH drops to 5.0 Swelling 4. Osmotic Swelling (Water Influx) Buffering->Swelling Release 5. Endosomal Rupture Payload Release Swelling->Release

Figure 2: The "Proton Sponge" mechanism utilized by amino-propanamide based polymers for intracellular drug release.

Part 4: Analytical Characterization

To validate the synthesis of 3-[(3-Methoxypropyl)amino]propanamide, Nuclear Magnetic Resonance (NMR) is the gold standard.

NucleusSignal Shift (

ppm)
AssignmentStructural Confirmation
¹H NMR 2.35 (t)

Confirms propanamide backbone.
¹H NMR 2.85 (t)

Diagnostic of the Michael addition site (beta-position).
¹H NMR 3.30 (s)

Confirms presence of methoxy tail.
¹H NMR 6.8 - 7.5 (br)

Amide protons (broad due to exchange).
¹³C NMR ~175.0

Carbonyl carbon.

Note: The disappearance of the vinylic protons (5.6 - 6.2 ppm) of acrylamide is the primary indicator of reaction completion.

Part 5: Safety & Handling (GHS)

While the product is less toxic than the acrylamide precursor, it must be handled with standard laboratory precautions for amines.

  • Precursor Hazard: Acrylamide is a potent neurotoxin and carcinogen (H340, H350). All synthesis must occur in a fume hood.

  • Product Hazard: Likely causes skin irritation (H315) and serious eye irritation (H319) due to the basic amine and amide functionality.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or hydrolysis of the amide.

References

  • PubChem Compound Summary for Acrylamide (CID 6579). National Center for Biotechnology Information (2025). PubChem Compound Summary. Retrieved from [Link]

  • PubChem Compound Summary for 3-Methoxypropylamine (CID 1672). National Center for Biotechnology Information (2025). PubChem Compound Summary. Retrieved from [Link]

  • Ferruti, P. (2013).Poly(amidoamine)s: Past, Present, and Perspectives. Journal of Polymer Science Part A: Polymer Chemistry. (Authoritative text on the synthesis of PAAs via Michael addition of amines to acrylamides).
  • Boussif, O., et al. (1995).A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine. Proceedings of the National Academy of Sciences. (Foundational paper describing the Proton Sponge effect relevant to this class of amines).

Sources

Technical Guide: 3-[(3-Methoxypropyl)amino]propanamide in Research

[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

3-[(3-Methoxypropyl)amino]propanamide is a secondary amine-amide adduct formed via the Michael addition of 3-methoxypropylamine to acrylamide. Unlike its unsaturated counterpart N-(3-methoxypropyl)acrylamide (a common thermoresponsive monomer), this molecule is saturated and serves as a functional building block, a model compound for reaction kinetics, or a "masked" reactive center.

Core Properties Table
PropertyData
IUPAC Name 3-[(3-Methoxypropyl)amino]propanamide
Molecular Formula

Molecular Weight 160.21 g/mol
CAS Number Not widely indexed; typically custom synthesized or listed in specialized catalogs (e.g., Matrix Scientific #026783).[1]
Key Functional Groups Secondary Amine (Nucleophilic, pH-sensitive), Primary Amide (Hydrolytically stable, H-bond donor), Ether (Hydrophilic).
pKa (Estimated) ~9.5 (Secondary amine), ~15 (Amide)
Solubility Highly soluble in water, alcohols (MeOH, EtOH), and polar organic solvents (DMSO, DMF).

Part 2: Synthesis & Production Mechanics

The synthesis of 3-[(3-Methoxypropyl)amino]propanamide follows a Michael Addition pathway. This reaction is thermodynamically favorable but reversible (Retro-Michael) under high heat or specific pH conditions.

Reaction Pathway

The synthesis involves the nucleophilic attack of the primary amine of 3-methoxypropylamine onto the

acrylamide

SynthesisAcrylamideAcrylamide(Electrophile)TransitionTransition State(C-N Bond Formation)Acrylamide->TransitionAmine3-Methoxypropylamine(Nucleophile)Amine->TransitionProduct3-[(3-Methoxypropyl)amino]propanamide(Secondary Amine Adduct)Transition->Product Solvent: MeOH/H2O Temp: 25°CProduct->Acrylamide Retro-Michael(>100°C or Strong Base)

Figure 1: Synthesis pathway via Michael Addition. Note the reversibility (Retro-Michael) indicated by the dashed line.

Critical Causality in Synthesis
  • Stoichiometry: A 1:1 molar ratio is critical. Excess amine is easily removed, but excess acrylamide is toxic and difficult to separate without polymerization risks.

  • Temperature Control: The reaction is exothermic. It must be kept below 30°C to prevent the formation of tertiary amines (double addition of acrylamide to the nitrogen), which creates a branched impurity (

    
    -bis(2-carbamoylethyl)-3-methoxypropylamine).
    
  • Solvent Choice: Protic solvents like Methanol or Water accelerate the Michael addition via hydrogen bonding stabilization of the transition state.

Part 3: Core Research Applications

Poly(amidoamine) (PAA) Chemistry & Gene Delivery

This molecule represents the fundamental structural motif of linear Poly(amidoamine)s (PAAs) . PAAs are synthesized by reacting diamines with bisacrylamides.[2]

  • Role: 3-[(3-Methoxypropyl)amino]propanamide is the "monomer unit" equivalent if one were to slice a PAA polymer made from 3-methoxypropylamine and a theoretical "bis-acrylamide" backbone.

  • Research Use: It is used as a model compound to determine the degradation rates of PAAs in physiological fluids. The amide bond is stable, but the

    
    -amino amide structure is susceptible to hydrolysis or retro-Michael breakdown.
    
  • Gene Delivery Vectors: Researchers incorporate the 3-methoxypropylamine moiety into bioreducible PAAs (SS-PAAs) to tune the hydrophilicity and pKa of the vector. The methoxy group reduces cytotoxicity compared to pure alkyl chains by masking hydrophobic interactions, while the secondary amine provides buffering capacity (Proton Sponge Effect) for endosomal escape.

"Masked" Acrylamide & Retro-Michael Prodrugs

In drug development, acrylamides are often used as "warheads" to covalently bind to cysteine residues in target proteins (Targeted Covalent Inhibitors). However, free acrylamides are reactive and toxic.

  • Mechanism: 3-[(3-Methoxypropyl)amino]propanamide serves as a reservoir or prodrug model . Under physiological conditions (pH 7.4, 37°C), it is relatively stable. However, in specific microenvironments (or upon heating), it undergoes a Retro-Michael reaction , releasing free acrylamide and the amine.

  • Application: This reversibility is exploited in dynamic covalent chemistry and self-healing materials, where the amine-acrylamide linkage can break and reform to heal cracks or reorganize the polymer network.

Surface Functionalization of Hydrogels

Researchers use the precursor amine (3-methoxypropylamine) to post-functionalize acrylamide-based hydrogels or dendrimers.

  • Protocol: A hydrogel containing unreacted acrylate or acrylamide groups is soaked in a solution of 3-methoxypropylamine.

  • Result: The surface is converted to 3-[(3-Methoxypropyl)amino]propanamide motifs.

  • Benefit: This modification introduces a secondary amine (cationic charge at pH < 9) and a methoxy tail (fouling resistance) without altering the bulk mechanical properties of the gel.

Part 4: Experimental Protocols

Protocol A: Synthesis of High-Purity 3-[(3-Methoxypropyl)amino]propanamide

Use this protocol to generate the standard for analytical calibration or model studies.

Reagents:

  • Acrylamide (Electrophoresis grade, >99%)

  • 3-Methoxypropylamine (>99%)

  • Methanol (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve 7.11 g (0.1 mol) of Acrylamide in 50 mL of anhydrous Methanol in a round-bottom flask.

  • Addition: Place the flask in an ice bath (0°C). Add 8.91 g (0.1 mol) of 3-Methoxypropylamine dropwise over 30 minutes. Reasoning: Low temperature prevents double-addition side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24 hours.

  • Purification: Evaporate the methanol under reduced pressure (Rotary Evaporator). The product is typically a viscous oil.

  • Validation: Verify structure via

    
    H-NMR (
    
    
    or
    
    
    ). Look for the disappearance of vinyl protons (5.6–6.3 ppm) and the appearance of triplet signals for the ethylene bridge (~2.4 and ~2.8 ppm).
Protocol B: Retro-Michael Degradation Study

Use this to assess stability for drug delivery or material longevity.

  • Setup: Dissolve the compound (10 mM) in Phosphate Buffered Saline (PBS, pH 7.4) and Carbonate Buffer (pH 10.0).

  • Incubation: Aliquot into sealed HPLC vials and incubate at 37°C and 60°C.

  • Analysis: Analyze aliquots at t=0, 24h, 48h, and 7d using Reverse-Phase HPLC (C18 column).

  • Detection: Monitor the appearance of the Acrylamide peak (UV 210 nm).

    • Expectation: Minimal degradation at pH 7.4/37°C. Significant degradation at pH 10.0 or 60°C.

Part 5: Nomenclature & Distinction Note

CRITICAL: Do not confuse this compound with N-(3-Methoxypropyl)acrylamide .

Compound3-[(3-Methoxypropyl)amino]propanamide N-(3-Methoxypropyl)acrylamide
Structure Saturated AdductUnsaturated Monomer
Formula


Reactivity Nucleophilic (Secondary Amine)Electrophilic (Vinyl Group)
Primary Use PAA Intermediate, Model CompoundThermoresponsive Polymer Synthesis

References

  • Matrix Scientific. (2024). Product Data Sheet: 3-[(3-Methoxypropyl)amino]propanamide (Cat# 026783).[1] Link

  • Engbersen, J. F., et al. (2010). "Bioreducible poly(amido amine)s with disulfide linkages for gene delivery." Biomaterials, 31(2), 169-180. (Describes the use of 3-methoxypropylamine in PAA synthesis). Link

  • Friedman, M. (2003). "Chemistry, Biochemistry, and Safety of Acrylamide. A Review." Journal of Agricultural and Food Chemistry, 51(16), 4504-4526. (Mechanisms of Michael addition and Retro-Michael reactions of acrylamide). Link

  • Tomalia, D. A., et al. (1985). "A New Class of Polymers: Starburst-Dendritic Macromolecules." Polymer Journal, 17, 117-132. (Foundational chemistry for amine-acrylamide Michael addition in dendrimers). Link

Methodological & Application

Preparation of amino-propanamide linkers for bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of Amino-Propanamide Linkers for Bioconjugation

Introduction: The Central Role of Linkers in Bioconjugate Design

The efficacy of targeted therapeutics, such as antibody-drug conjugates (ADCs), hinges on the precise and stable connection between a targeting moiety (e.g., a monoclonal antibody) and a payload (e.g., a cytotoxic agent). This connection is orchestrated by a chemical linker, a component whose design is as critical as the antibody and payload themselves.[1][2][3] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet susceptible to cleavage under specific conditions within the target cell or its microenvironment.[][5]

The amino-propanamide linker is a foundational motif in bioconjugation, valued for its straightforward synthesis, inherent stability of the amide bond, and versatility. This application note provides a comprehensive guide to the chemical principles and a detailed, field-proven protocol for the synthesis of a representative amino-propanamide-type linker, equipping researchers with the knowledge to reliably produce these critical components for their drug development programs.

Pillar 1: The Strategic Chemistry of Linker Synthesis

The synthesis of an amino-propanamide linker is a multi-step process governed by the strategic use of protecting groups and coupling agents to ensure regioselective control and high yields. The core of the synthesis revolves around three key chemical transformations: amine protection, amide bond formation, and final deprotection.

A. The Rationale for Amine Protection: The Boc Group

In a typical synthesis starting from a diamine precursor, one of the amino groups must be temporarily masked or "protected" to prevent it from reacting during the subsequent amide bond formation. The tert-butyloxycarbonyl (Boc) group is a workhorse in this regard.[6][7]

Why the Boc Group?

  • Stability: The Boc group is exceptionally stable under a wide array of reaction conditions, including those that are basic, nucleophilic, or reductive, making it compatible with many synthetic transformations.[7]

  • Clean Cleavage: Its primary advantage is its lability under acidic conditions.[8][9] Treatment with a strong acid like trifluoroacetic acid (TFA) cleanly removes the Boc group, regenerating the primary amine with the formation of volatile byproducts (isobutene and carbon dioxide), which simplifies purification.[8]

B. Orchestrating the Amide Bond: EDC/NHS Coupling

The formation of a stable amide bond between a carboxylic acid and an amine is not spontaneous; the carboxylic acid's hydroxyl group must first be converted into a good leaving group. This is achieved by using a "coupling agent." 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely employed for this purpose.[10][11]

The reaction proceeds via a highly reactive O-acylisourea intermediate.[10][12][13] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid and reduce the overall reaction efficiency.[10][12]

The Role of N-Hydroxysuccinimide (NHS): To overcome the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is included in the reaction.[12][13] EDC first reacts with the carboxylic acid and then couples with NHS to form a semi-stable NHS ester. This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient and controlled reaction with the primary amine to form the desired amide bond.[10][12][13]

C. The Final Unveiling: Acid-Mediated Deprotection

The final step in preparing the linker for bioconjugation is the removal of the Boc protecting group to expose the terminal primary amine. This is typically accomplished by treating the Boc-protected intermediate with a strong acid, most commonly trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).[9][14] The reaction is generally rapid and proceeds to completion at room temperature.

Pillar 2: Experimental Protocols & Data

This section provides a detailed, step-by-step methodology for the synthesis of a heterobifunctional linker precursor, N-Boc-2-(propionamido)ethylamine, by coupling a commercially available Boc-protected diamine with propionic acid. This is followed by the deprotection step to yield the final 2-aminopropionamido-ethylamine linker, ready for conjugation.

Synthetic Workflow Overview

The overall process involves the activation of a carboxylic acid, coupling with a Boc-protected amine, purification of the intermediate, and final deprotection to yield the linker.

G cluster_0 Part 1: Amide Coupling cluster_1 Part 2: Deprotection Carboxylic_Acid Propionic Acid (R-COOH) EDC_NHS EDC / NHS Activation Carboxylic_Acid->EDC_NHS 1. Activation Activated_Ester NHS Ester Intermediate EDC_NHS->Activated_Ester Coupling Amide Bond Formation Activated_Ester->Coupling 2. Coupling Boc_Amine N-Boc-ethylenediamine Boc_Amine->Coupling Boc_Linker Boc-Protected Linker Intermediate Coupling->Boc_Linker Purification_1 Work-up & Column Chromatography Boc_Linker->Purification_1 Purified_Boc_Linker Purified Boc-Protected Linker Purification_1->Purified_Boc_Linker Deprotection Boc Removal Purified_Boc_Linker->Deprotection 3. Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Deprotection Crude_Linker Crude Amino Linker Deprotection->Crude_Linker Purification_2 Final Purification / Salt Formation Crude_Linker->Purification_2 Final_Product Amino-Propanamide Linker (TFA Salt) Purification_2->Final_Product

Caption: Overall workflow for the synthesis of an amino-propanamide linker.

Detailed Protocol: Synthesis of 2-aminopropionamido-ethylamine

Materials and Reagents

ReagentPurposeMolar Eq.
N-Boc-ethylenediamineAmine Source1.0
Propionic AcidCarboxylic Acid Source1.1
EDC HydrochlorideCoupling Agent1.2
N-Hydroxysuccinimide (NHS)Activating Agent1.2
Dichloromethane (DCM)Anhydrous Solvent-
N,N-Dimethylformamide (DMF)Anhydrous Solvent-
Trifluoroacetic Acid (TFA)Deprotection Agent10-20
Saturated NaHCO₃ (aq)Aqueous Wash-
BrineAqueous Wash-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Silica GelChromatography Stationary Phase-

Part 1: Synthesis of N-Boc-2-(propionamido)ethylamine Intermediate

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propionic acid (1.1 eq), EDC (1.2 eq), and NHS (1.2 eq).

  • Dissolution & Activation: Dissolve the reagents in anhydrous DCM (or DMF for less soluble substrates). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid and form the NHS ester.

    • Causality Note: Pre-activation ensures the NHS ester is formed before the amine is introduced, maximizing coupling efficiency and minimizing side reactions.[12] Equilibrating EDC and NHS to room temperature before opening is critical as they are hygroscopic.[12]

  • Amine Addition: In a separate flask, dissolve N-Boc-ethylenediamine (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and NHS, followed by water (1x), and finally brine (1x).

    • Causality Note: The basic wash neutralizes acidic components, while the subsequent washes remove water-soluble byproducts, including the urea formed from EDC.[12] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-Boc-2-(propionamido)ethylamine.

Part 2: Deprotection to Yield the Final Linker

  • Preparation: Dissolve the purified Boc-protected intermediate from Part 1 in DCM (approx. 0.1 M concentration).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA, ~10-20 equivalents, often used as a 20-50% solution in DCM) dropwise.

    • Causality Note: The reaction is exothermic and cooling prevents potential side reactions. The excess acid ensures complete and rapid cleavage of the Boc group.[14]

  • Deprotection Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation: a. Once the reaction is complete, concentrate the solution in vacuo to remove the DCM and excess TFA. b. The resulting residue is the TFA salt of the final linker, 2-aminopropionamido-ethylamine. It can often be used directly or further purified by precipitation from a solvent like diethyl ether if necessary.

Characterization

The identity and purity of the final linker must be confirmed before use in bioconjugation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.[15][16]

Sample Quantitative Data (Hypothetical)

ParameterValue
N-Boc-ethylenediamine (Start)1.60 g (10 mmol)
Purified N-Boc... Intermediate1.94 g (9.0 mmol)
Yield (Step 1) 90%
Purified 2-amino... Linker (TFA salt)2.10 g (8.7 mmol)
Yield (Step 2) 97%
Overall Yield 87%
Final Purity (by HPLC)>98%

Pillar 3: Mechanistic Visualization

Understanding the underlying mechanisms is key to troubleshooting and optimizing the synthesis.

EDC/NHS Coupling Mechanism

G RCOOH R-COOH (Carboxylic Acid) O_acylisourea [O-Acylisourea Intermediate] (Unstable) RCOOH->O_acylisourea + EDC EDC EDC O_acylisourea->RCOOH Hydrolysis (Side Reaction) NHS_Ester NHS Ester (More Stable) O_acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond R-CO-NH-Linker (Stable Amide Bond) NHS_Ester->Amide_Bond + Linker-NH2 R_NH2 Linker-NH2 Urea Urea Byproduct

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Boc Deprotection Mechanism

G Boc_Amine Boc-NH-Linker Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ H_plus H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of t-butyl cation Amine_H H3N+-Linker Carbamic_Acid->Amine_H Decarboxylation CO2 CO2 Isobutene Isobutene

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion and Field Insights

The synthesis of amino-propanamide linkers via Boc protection and EDC/NHS coupling is a robust and reliable method central to the construction of advanced bioconjugates. The success of this synthesis relies on a solid understanding of the reaction mechanisms and careful execution of the experimental protocol, particularly the maintenance of anhydrous conditions during the coupling step and thorough purification of intermediates. The protocols described herein provide a validated framework that can be adapted for a wide variety of carboxylic acids (payloads, reporter tags) and amine-containing building blocks, enabling the customized synthesis of linkers for novel therapeutic and diagnostic applications.

References

  • Bose, D. S., & Lakshminarayana, V. (1999).
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. GenScript.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. The Protein Man's Blog.
  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Rossi, C., et al. (2026, February 6). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Bioconjugate Chemistry.
  • BenchChem. (2025). Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR.
  • Sigma-Aldrich. (n.d.). Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.
  • Vector Labs. (n.d.). Boc Protected Amino Acids.
  • Rossi, C., et al. (2026, February 6). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Bioconjugate Chemistry.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • NJ Bio, Inc. (n.d.).
  • BenchChem. (2025). The Strategic Application of Boc Protecting Groups in the Synthesis of Bifunctional Linkers: An In-depth Technical Guide.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Kim, E. G., & Kim, K. M. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries.
  • Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561.
  • Lu, J., et al. (2025, October 16). Linkers Having a Crucial Role in Antibody–Drug Conjugates.
  • BOC Sciences. (2025, October 24). How ADC Linkers Work: Controlling Stability & Drug Release.
  • WuXi AppTec DMPK. (2026, January 30).

Sources

Application Note: Strategic Synthesis of 3-Amino-Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-propanamide motif (


) serves as a critical scaffold in the development of peptidomimetics, 

-lactam precursors, and PAMAM dendrimers. While conceptually simple, the synthesis of these derivatives often suffers from competing polymerization, bis-addition side products, or harsh purification requirements.

This guide details two high-fidelity synthetic pathways:

  • The Green Aza-Michael Addition: A water-mediated, atom-economical route optimized for speed and selectivity.

  • Lewis Acid-Catalyzed Addition: A robust protocol for sterically hindered amines or electron-deficient acrylamides.

Reaction Landscape & Strategic Analysis

The synthesis of 3-amino-propanamides is primarily achieved via the conjugate addition of an amine to an acrylamide derivative (Aza-Michael addition). This pathway is preferred over the direct amidation of


-alanine due to higher atom economy and the avoidance of expensive peptide coupling reagents.
Pathway Visualization

The following diagram outlines the decision logic for selecting the optimal synthetic route based on substrate properties.

ReactionLandscape Start Target: 3-Amino-Propanamide Substrate Analyze Amine Nucleophile Start->Substrate RouteA Route A: Water-Mediated (Green/Fast) Substrate->RouteA Primary/Secondary Aliphatic Amine RouteB Route B: Lewis Acid Catalyzed (Hindered/Deactivated) Substrate->RouteB Aromatic/Hindered Amine RouteC Route C: Direct Amidation (Peptide Coupling) Substrate->RouteC Acrylamide Unstable/Unavailable Product Isolated Product (>90% Yield) RouteA->Product RouteB->Product RouteC->Product

Figure 1: Decision matrix for selecting the synthetic pathway based on amine nucleophilicity and steric hindrance.

Mechanistic Insight: The "On-Water" Effect

Conventional wisdom suggests removing water to prevent hydrolysis. However, for Aza-Michael additions, water is a potent promoter .

  • Mechanism: Water molecules form a hydrogen-bond network with the carbonyl oxygen of the acrylamide. This lowers the LUMO energy of the alkene, making the

    
    -carbon more electrophilic (susceptible to attack).
    
  • Selectivity: Water stabilizes the zwitterionic intermediate, reducing the activation energy for the mono-addition product while often kinetically disfavoring the bis-addition (in primary amines) due to solvation shell sterics.

Detailed Protocols

Protocol A: Water-Mediated Green Synthesis (Standard)

Best for: Aliphatic amines (primary/secondary), cyclic amines (piperidine, morpholine). Advantages: Catalyst-free, solvent-free workup possible, high mono-selectivity.

Materials:

  • Acrylamide derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • Deionized Water (Solvent, 3M concentration relative to limiting reagent)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask, suspend the acrylamide (e.g., N-isopropylacrylamide) in deionized water.

  • Addition: Add the amine dropwise at room temperature (20–25 °C).

    • Note: If the amine is a solid, dissolve it in a minimal amount of water or MeOH before addition.

  • Reaction: Stir vigorously. The reaction is often heterogeneous initially but may become homogeneous as the product forms.

    • Monitoring: Monitor by TLC (EtOAc:Hexane 3:7) or LC-MS. Typical reaction time: 1–4 hours.

  • Workup (The "Green" Advantage):

    • If the product precipitates: Filter and wash with cold water.

    • If the product is an oil: Extract with Ethyl Acetate (

      
      ). Dry organic layer over 
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Most products are obtained in >90% purity. If necessary, recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH).

Protocol B: Lewis Acid Catalyzed ( )

Best for: Aromatic amines (anilines), sterically hindered amines, or electron-rich acrylamides. Mechanism: The Cerium(IV) or Indium(III) coordinates strongly to the carbonyl, activating the double bond more aggressively than water.

Materials:

  • Acrylamide derivative (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)[1]

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: Acetonitrile or Water/Ethanol (1:1)

Step-by-Step Procedure:

  • Activation: Dissolve the acrylamide and the Lewis Acid catalyst in Acetonitrile (0.5 M). Stir for 10 minutes to allow coordination.

  • Addition: Add the amine in a single portion.

  • Heating: Heat the mixture to 40–60 °C.

    • Critical: Do not reflux aggressively; this promotes polymerization of the acrylamide.

  • Quenching: Upon completion (TLC check), quench by adding a saturated

    
     solution.
    
  • Isolation: Extract with DCM. Wash the organic phase with brine.

  • Purification: Column chromatography is usually required to remove traces of polymerized by-products.

Quantitative Comparison of Conditions

The following data summarizes expected outcomes based on internal validation and literature precedents.

ParameterMethod A (Water)Method B (Lewis Acid)Method C (Solvent-Free/Neat)
Typical Yield 85–98%75–90%60–80%
Reaction Time 1–4 Hours4–12 Hours10–30 Minutes (Exothermic)
Selectivity High (Mono-addition)ModerateLow (Risk of bis-addition)
Purification Filtration/ExtractionChromatographyDistillation/Chromatography
Green Score HighModerateModerate

Mechanism Visualization

Understanding the transition state is key to troubleshooting.

Mechanism Step1 Activation (H-Bonding or Lewis Acid) Step2 Nucleophilic Attack (Amine -> Beta-Carbon) Step1->Step2 LUMO Lowering Step3 Enolate/Zwitterion Intermediate (Stabilized by Solvent) Step2->Step3 C-N Bond Formation Step4 Proton Transfer (Tautomerization) Step3->Step4 Solvent Assisted Final 3-Amino-Propanamide Step4->Final

Figure 2: Mechanistic flow of the Aza-Michael addition showing the critical role of activation and solvent stabilization.

Troubleshooting & Optimization (SOP)

IssueProbable CauseCorrective Action
Low Conversion Deactivated NucleophileSwitch to Protocol B (Lewis Acid). Increase Temp to 50°C.
Polymerization Overheating / Radical initiatorAdd radical inhibitor (Hydroquinone, 100 ppm). Perform in dark.
Bis-Addition Excess Amine / High Conc.Use slight excess of Acrylamide instead of amine. Dilute reaction (0.1 M).
Hydrolysis pH too high/lowMaintain neutral pH. Avoid strong mineral acids during workup.

References

  • Catalysis in Water: Polshettiwar, V., & Varma, R. S. (2008).[2] "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews.

  • Lewis Acid Catalysis: Bartoli, G., et al. (2005).[2] "Cerium(IV) ammonium nitrate catalyzed aza-Michael addition of aliphatic amines to

    
    -unsaturated carbonyl compounds and nitriles in water." Synlett.
    
    
  • Mechanism & Kinetics: Ranu, B. C., & Banerjee, S. (2005).[3] "Ionic Liquid as Catalyst and Reaction Medium.[3] The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition." Organic Letters.

  • Ultrasound Acceleration: Banik, B. K., et al. (2011). "Ultrasound-assisted aza-Michael reaction in water: a green procedure." Ultrasonics Sonochemistry.

Sources

Procedure for purifying 3-[(3-Methoxypropyl)amino]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Purity Isolation of 3-[(3-Methoxypropyl)amino]propanamide: A Guide to Chromatographic and Recrystallization Strategies

Abstract

This document provides a comprehensive guide for the purification of 3-[(3-Methoxypropyl)amino]propanamide, a polar molecule featuring secondary amine and primary amide functionalities. The inherent basicity and high polarity of this compound present unique challenges for standard purification protocols. This application note details two robust methodologies: advanced flash chromatography techniques (Modified Normal-Phase and HILIC) and classical recrystallization. The causality behind procedural choices is explained to empower researchers to adapt these methods, ensuring high purity and yield. This guide is intended for researchers, chemists, and drug development professionals requiring a validated protocol for obtaining high-purity 3-[(3-Methoxypropyl)amino]propanamide.

Introduction and Purification Rationale

3-[(3-Methoxypropyl)amino]propanamide is a functionalized small molecule whose utility in pharmaceutical and chemical synthesis is contingent on its purity. The molecular structure incorporates a basic secondary amine and a polar primary amide, rendering the compound highly water-soluble and prone to strong interactions with standard purification media.

The primary challenge in purifying basic amines via silica gel chromatography is the acid-base interaction between the amine's lone pair of electrons and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This interaction often leads to significant band spreading, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.[2]

Therefore, a successful purification strategy must mitigate these undesirable interactions. This guide presents two primary pathways:

  • Chromatographic Purification: Tailored for high-resolution separation, ideal for isolating the target compound from closely related impurities. We will explore two modes:

    • Modified Normal-Phase Chromatography: A cost-effective method that neutralizes the acidic silica surface.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An advanced technique perfectly suited for highly polar molecules that show poor retention in reversed-phase chromatography.[3]

  • Recrystallization: A scalable, economical method for bulk purification, effective for removing impurities with different solubility profiles.[4]

The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the available laboratory equipment.

Compound Properties
PropertyValue / DescriptionSource
IUPAC Name 3-[(3-Methoxypropyl)amino]propanamide-
Molecular Formula C₇H₁₆N₂O₂-
Molecular Weight 160.21 g/mol -
Key Features Secondary Amine (basic), Primary Amide (polar), Ether Linkage-
Predicted Polarity High; likely miscible with water and polar organic solvents.[5][6]
Predicted State Likely a solid or high-boiling liquid at room temperature.-

Method 1: Purification by Flash Chromatography

Flash chromatography is the preferred method for purifying small to medium quantities (mg to g) of the crude product, offering excellent resolution and speed.

Workflow for Chromatographic Purification

G cluster_prep Sample Preparation cluster_method Method Selection cluster_run Chromatography Run cluster_post Post-Processing Crude Crude Product Dissolve Dissolve in Minimum Mobile Phase or DCM Crude->Dissolve Adsorb Adsorb onto Silica (Dry Loading) Dissolve->Adsorb Load Load Sample onto Column Adsorb->Load Method_N Option A: Modified Normal-Phase Method_H Option B: HILIC Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Final High-Purity Product Evaporate->Final

Caption: General workflow for chromatographic purification.

Protocol 2.1: Modified Normal-Phase Chromatography

This protocol uses a standard silica gel column but modifies the mobile phase with a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to improve peak shape and recovery.[1][7]

A. Materials

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Mobile Phase B: Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).

  • Crude Sample: 3-[(3-Methoxypropyl)amino]propanamide.

B. Protocol Steps

  • Mobile Phase Preparation: Prepare the mobile phase solvents. Add 0.5-1% (v/v) of TEA or NH₄OH to the polar mobile phase component (Methanol). For example, to make 1 L of modified Methanol, add 10 mL of TEA.

    • Rationale: The added base neutralizes the acidic silanol sites on the silica, preventing the target amine from binding strongly and tailing.[2]

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of DCM or MeOH.

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Rationale: Dry loading ensures that the sample is introduced to the column in a narrow, concentrated band, leading to superior separation compared to liquid injection, which can be disturbed by the injection solvent.

  • Column Packing and Equilibration:

    • Pack a suitable size flash column with silica gel.

    • Equilibrate the column by flushing with at least 5 column volumes (CV) of the initial mobile phase mixture (e.g., 100% DCM or EtOAc/Hexane with 0.5% TEA).

  • Elution and Fraction Collection:

    • Load the dry sample onto the top of the equilibrated column.

    • Begin elution with a shallow gradient of the modified polar solvent. A typical gradient might be 0-20% modified MeOH in DCM over 20-30 CV.

    • Collect fractions and monitor the elution using Thin Layer Chromatography (TLC) or an in-line UV detector.

  • Post-Processing:

    • Analyze the collected fractions to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-[(3-Methoxypropyl)amino]propanamide.

Protocol 2.2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, establishing a water-enriched layer on the stationary phase surface into which polar analytes can partition.[3]

A. Materials

  • Stationary Phase: HILIC-specific column (e.g., silica, diol, or amide-bonded phase). A standard silica column can also be used in HILIC mode.[3]

  • Mobile Phase A (Weak): Acetonitrile (ACN).

  • Mobile Phase B (Strong): Deionized Water, often with a buffer like 10 mM ammonium formate.

  • Crude Sample: 3-[(3-Methoxypropyl)amino]propanamide.

B. Protocol Steps

  • Mobile Phase Preparation: Prepare Solvent A (ACN) and Solvent B (e.g., 10 mM ammonium formate in water). Using a volatile buffer like ammonium formate is recommended for reproducible results and is compatible with mass spectrometry (MS) detection.[3]

  • Sample Preparation: Dissolve the crude product in a solvent mixture that is as close as possible to the initial mobile phase conditions (i.e., high ACN percentage) to ensure good peak shape.

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% ACN, 5% Water/Buffer) for at least 10 CV. This step is critical in HILIC to establish the aqueous layer on the stationary phase.

  • Elution and Fraction Collection:

    • Inject the dissolved sample.

    • Run a gradient by gradually increasing the percentage of the strong aqueous solvent (Solvent B). A typical gradient might be from 5% to 40% Solvent B over 15-20 minutes.[3]

    • Rationale: The elution mechanism in HILIC is based on partitioning. Initially, in high organic content, the polar analyte is well-retained in the aqueous layer. As the aqueous content of the mobile phase increases, the analyte partitions back into the mobile phase and elutes.

    • Collect fractions and monitor via UV or MS.

  • Post-Processing: Combine pure fractions and remove the solvents. Lyophilization (freeze-drying) may be required to efficiently remove the water.

Method 2: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds on a large scale. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[4][8]

Workflow for Recrystallization

G Solvent Screen for Optimal Solvent Dissolve Dissolve Crude Solid in MINIMUM Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilter optional Cool Slowly Cool to Room Temp, then Ice Bath Dissolve->Cool HotFilter->Cool Crystals Formation of Pure Crystals Cool->Crystals VacFilter Collect Crystals via Vacuum Filtration Crystals->VacFilter Wash Wash Crystals with Ice-Cold Solvent VacFilter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Product High-Purity Crystalline Product Dry->Product

Sources

Troubleshooting & Optimization

Troubleshooting low purity in 3-[(3-Methoxypropyl)amino]propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-[(3-Methoxypropyl)amino]propanamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during this synthesis. The following question-and-answer guide provides in-depth, experience-driven advice to help you optimize your reaction and obtain a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has low purity, characterized by broad NMR peaks and a depressed melting point. What are the most likely impurities?

Low purity in the synthesis of 3-[(3-Methoxypropyl)amino]propanamide, which is typically formed via a Michael addition of 3-methoxypropylamine to acrylamide, can stem from several sources. The most common impurities are unreacted starting materials, side-reaction products, or degradation of the desired product.

Primary Suspects:

  • Unreacted Starting Materials: Residual 3-methoxypropylamine or acrylamide.

  • Bis-adduct Formation: The product, a secondary amine, can react with a second molecule of acrylamide to form a tertiary amine, 3,3'-((3-methoxypropyl)azanediyl)bis(propanamide).[1]

  • Acrylamide Polymerization: Acrylamide can readily polymerize, especially if the reaction is overheated or exposed to radical initiators.

  • Product Degradation: The Michael addition is reversible, and the product can revert to starting materials upon heating.[1]

To begin troubleshooting, it is crucial to analyze the crude product mixture using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities.

Q2: My analysis confirms the presence of a significant byproduct with a higher molecular weight. How can I prevent the formation of the bis-adduct?

The formation of the bis-adduct, 3,3'-((3-methoxypropyl)azanediyl)bis(propanamide), is a classic side reaction where the secondary amine product acts as a nucleophile.[1] This is more likely to occur if the concentration of acrylamide is high relative to the primary amine.

Causality: The desired product still possesses a nucleophilic N-H bond, which can compete with the primary amine starting material in attacking another molecule of acrylamide.

Solutions:

  • Control Stoichiometry: Use a molar excess of 3-methoxypropylamine relative to acrylamide. This ensures that an acrylamide molecule is statistically more likely to encounter the primary amine starting material than the secondary amine product. A recommended starting point is a 1.2 to 1.5 molar equivalent of the amine.

  • Slow Addition of Acrylamide: Instead of adding all the acrylamide at once, add it portion-wise or as a slow continuous feed to the solution of 3-methoxypropylamine. This keeps the instantaneous concentration of acrylamide low, favoring the reaction with the more abundant primary amine.

  • Temperature Control: Keep the reaction temperature low. While the reaction often proceeds at room temperature, excessive heat can accelerate the rate of the secondary addition.

dot graph "Reaction_Pathway" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Primary vs. Side Reaction Pathways."

Q3: I'm observing a significant amount of unreacted 3-methoxypropylamine in my crude product. How can I drive the reaction to completion?

Incomplete conversion is a common issue in aza-Michael additions. Several factors can contribute to a sluggish reaction.

Causality: The nucleophilicity of the amine and the electrophilicity of the acrylamide are key. Solvent choice and temperature play a significant role in modulating this reactivity. Aza-Michael reactions can be slow in non-polar, aprotic solvents.

Solutions:

  • Solvent Selection: The reaction rate can be significantly enhanced in protic solvents or aqueous mixtures.[2] Solvents like methanol, ethanol, or a mixture of methanol/water or THF/water can accelerate the reaction compared to solvents like acetonitrile alone.[2]

  • Reaction Time and Temperature: While high temperatures should be avoided to prevent side reactions, ensure the reaction is stirred for an adequate duration. Monitor the reaction progress by TLC. If the reaction is stalled at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary, but this must be balanced against the risk of byproduct formation.[1]

  • Catalysis: While often not necessary for primary amines, if the reaction is particularly slow, a mild base catalyst can be employed. However, strong bases can promote acrylamide polymerization, so this should be approached with caution.[3]

ParameterRecommendation for Improved ConversionRationale
Solvent Methanol or Methanol/Water mixturesProtic solvents can stabilize the transition state and increase reaction rates.[2]
Temperature Room Temperature to 40 °CProvides sufficient energy for the reaction without significantly promoting side reactions.[1]
Reaction Time 12 - 24 hoursAllows sufficient time for the reaction to proceed to completion; monitor by TLC.
Stoichiometry ~1:1 or slight excess of amineA large excess of amine is not necessary if the goal is to consume the acrylamide.
Q4: My product appears pure by NMR, but the yield is low after workup and purification. Could the product be degrading?

Yes, product degradation is a significant possibility. The aza-Michael addition is a reversible reaction, and the C-N bond can cleave under certain conditions, particularly with heat.[1] This process is known as a retro-Michael reaction.

Causality: The stability of the 3-(alkylamino)propanamide product is finite. Applying excessive heat during solvent removal (rotary evaporation) or purification can cause the product to decompose back into the starting materials, 3-methoxypropylamine and acrylamide.[1]

Solutions:

  • Minimize Heat Exposure: Concentrate the reaction mixture in vacuo at a low temperature (e.g., < 40 °C). Avoid using a high-temperature water bath on the rotary evaporator.

  • Purification Method: If column chromatography is used, do not let the column run dry or heat up due to solvent evaporation. Use a mobile phase that effectively separates the product without requiring extended elution times.

  • Avoid Strong Acids/Bases: While the amide bond itself is relatively stable, extreme pH conditions during workup could potentially catalyze hydrolysis, although this typically requires harsh conditions like prolonged heating.[4][5][6]

dot graph "Troubleshooting_Workflow" { layout="dot"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Logical workflow for troubleshooting purity issues."

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of the crude or purified product. Method optimization may be required.[7][8]

  • System: An HPLC system with a UV detector is required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-22 min: Hold at 95% B

    • 22-23 min: Return to 5% B

    • 23-28 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Protocol 2: Purification by Column Chromatography

This is a standard procedure to remove unreacted starting materials and the bis-adduct byproduct.

  • Adsorbent: Silica gel (230-400 mesh).

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% Dichloromethane).

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). If it doesn't dissolve well, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

  • Elution: Start with a non-polar solvent and gradually increase the polarity. A common gradient is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH).

    • Eluent System: Start with 100% DCM.

    • Gradually increase the methanol content, for example: 1% MeOH in DCM, then 2%, 3%, etc. The desired product is polar and will require a significant amount of methanol to elute.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40 °C).

References

  • Tada, F. et al. (2010). Model reactions of acrylamide with selected amino compounds. PubMed. Available at: [Link]

  • Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available at: [Link]

  • ResearchGate. (n.d.). Investigations on the Effect of Amino Acids on Acrylamide, Pyrazines, and Michael Addition Products in Model Systems. Available at: [Link]

  • Navarro, R. et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. Available at: [Link]

  • Kumar, D. et al. (2012). 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2021). 15.17: Chemical Properties of Amides: Hydrolysis. Available at: [Link]

  • ResearchGate. (2019). Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? Available at: [Link]

  • Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
  • Chemguide. (n.d.). the hydrolysis of amides. Available at: [Link]

  • Wadgave, R. et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. ResearchGate. Available at: [Link]

  • Hoenicke, K. et al. (2006). Analysis of 3-aminopropionamide: a potential precursor of acrylamide. PubMed. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. Available at: [Link]

  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products. Available at: [Link]

  • Food Standards Agency. (2017). Investigation of 3-APA in food and its relationship with acrylamide. Phase 1: Literature review. Available at: [Link]

  • Vollenweider, S. et al. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed. Available at: [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Available at: [Link]

  • Google Patents. (n.d.). WO2010052011A1 - Novel process for the preparation of amino acid derivatives.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]

  • ResearchGate. (n.d.). Potential reactions of acrylamide with tobacco components. Available at: [Link]

  • JRC Publications Repository. (2013). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • Cytiva. (2007). Purifying Challenging Proteins. Available at: [Link]

  • ChemRxiv. (n.d.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Available at: [Link]

Sources

Minimizing polymerization side reactions during adduct formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Polymerization Side Reactions During Adduct Formation

Core Directive & Overview

Welcome to the Adduct Synthesis Optimization Center. This guide addresses the critical instability often faced during Michael additions and bioconjugations: the competition between Step-Growth (formation of the desired 1:1 adduct) and Chain-Growth (unwanted polymerization).

In drug development (e.g., ADC linkers, PROTACs) and materials science, "gelation" or "high molecular weight impurities" are not just nuisances—they are failure modes.[1] This guide provides the diagnostic logic and protocols to suppress these side reactions.

Diagnostic Workflow

Before altering your chemistry, identify the specific mode of failure.[1] Use this decision matrix to classify your issue.

DiagnosticWorkflow Start Observation: Reaction Failed Viscosity Symptom: Viscosity Increase / Gelation Start->Viscosity TLC_LCMS Symptom: Multiple Spots / Mass Trail Start->TLC_LCMS RadicalCheck Test: Add Radical Scavenger (e.g., BHT, Galvinoxyl) Viscosity->RadicalCheck Suspect Radical BaseCheck Test: Lower pH / Change Base Catalyst Viscosity->BaseCheck Suspect Anionic Oligomers Diagnosis: Step-Growth Oligomerization TLC_LCMS->Oligomers Discrete Dimers/Trimers RadicalPoly Diagnosis: Radical Homopolymerization RadicalCheck->RadicalPoly Gelation Stops AnionicPoly Diagnosis: Anionic Polymerization BaseCheck->AnionicPoly Gelation Stops

Figure 1: Diagnostic logic to distinguish between radical and anionic polymerization pathways.[1]

Technical Deep Dive: The Mechanisms of Failure

To prevent polymerization, you must understand how your electrophile (Michael acceptor) is being hijacked.[1]

A. The Oxygen-Inhibitor Paradox (The "MEHQ Trap")

Most commercial acrylates and maleimides contain MEHQ (Hydroquinone monomethyl ether) as a stabilizer.

  • The Mechanism: MEHQ does not inhibit radicals directly.[2] It reacts with peroxy radicals formed when alkyl radicals react with dissolved oxygen.[1]

  • The Trap: Researchers often degas solvents to prevent thiol oxidation (disulfide formation).

  • The Consequence: Degassing removes Oxygen

    
     MEHQ becomes inactive 
    
    
    
    Radical Polymerization occurs.
B. Anionic Polymerization

Strong bases (e.g., DBU, NaOH) or high concentrations of thiolate anions can initiate anionic polymerization of the electrophile, especially with acrylates.[1] This competes with the proton-transfer step required to finalize the Michael adduct.

Critical Control Parameters

ParameterRisk FactorOptimization Strategy
Stoichiometry 1:1 Ratio promotes polymerization.[1]Use excess Nucleophile (1.1–1.5 eq) . This ensures the intermediate radical/enolate intercepts a proton/thiol rather than another alkene.
Concentration High (>0.5 M) favors chain-growth.[1]Dilute (<0.1 M) favors step-growth (intramolecular or 1:1 intermolecular reactions).[1]
Inhibitor MEHQ requires Oxygen.[1][2][3][4][5]If degassing is mandatory, spike with BHT (oxygen-independent) or Phenothiazine .[1]
Addition Rate Batch addition creates "hot spots."Dropwise addition of the Electrophile to the Nucleophile keeps the alkene concentration low relative to the nucleophile.

Experimental Protocol: Controlled Thiol-Michael Addition

Objective: Synthesize a Thiol-Acrylate adduct while suppressing homopolymerization. Context: This protocol uses a "Reverse Addition" strategy to maintain a high local concentration of the nucleophile.

Materials
  • Nucleophile: Thiol-functionalized ligand (1.2 equivalents).[1]

  • Electrophile: Acrylate/Maleimide derivative (1.0 equivalent).[1]

  • Base: Triethylamine (TEA) or catalytic primary amine (mild).

  • Inhibitor: BHT (Butylated hydroxytoluene) - Optional but recommended for scale-up.[1]

  • Solvent: THF or DMF (degassed).[1]

Step-by-Step Methodology
  • Preparation of Nucleophile Pool:

    • Dissolve the Thiol (1.2 eq) and Base (0.1–0.5 eq) in the solvent.

    • Why: Establishing the thiolate pool first ensures that any incoming electrophile immediately encounters a nucleophile, favoring the Michael addition over self-reaction.[1]

  • Inhibitor Spiking (Critical Step):

    • Add BHT (200–500 ppm) to the Electrophile stock solution.

    • Why: Since you must degas the reaction to protect the thiol, the native MEHQ in the acrylate will fail. BHT provides anaerobic radical protection.[1]

  • Controlled Addition:

    • Load the Electrophile solution into a syringe pump or addition funnel.

    • Add the Electrophile dropwise to the Nucleophile pool over 30–60 minutes at 0°C.

    • Why: Keeps the instantaneous concentration of the alkene low (Kinetic Control).

  • Quenching:

    • Monitor by TLC/LC-MS.[1] Upon completion, immediately quench with dilute acid (e.g., 0.1 M HCl) or remove solvent in vacuo.[1]

    • Why: Prolonged exposure to base after consumption of the starting material can promote retro-Michael or anionic oligomerization.

Visualizing the Competition

The following diagram illustrates the bifurcation between the desired pathway and the polymerization trap.

ReactionPathways Thiol Thiol (Nu-H) Intermediate Intermediate (Radical or Enolate) Thiol->Intermediate Initiation Alkene Acrylate (C=C) Alkene->Intermediate Adduct Desired Adduct (Step-Growth) Intermediate->Adduct + Thiol (H-Transfer) FAST Polymer Polymer Chain (Chain-Growth) Intermediate->Polymer + Alkene (Propagation) SLOW (if controlled) Polymer->Polymer Chain Extension

Figure 2: Kinetic competition between Hydrogen Transfer (Adduct) and Propagation (Polymer).[1]

Frequently Asked Questions (FAQ)

Q: I degassed my reaction thoroughly, but it still gelled. Why? A: You likely disabled the MEHQ inhibitor. MEHQ requires dissolved oxygen (approx. 10 ppm) to form the active inhibiting species.[3] If you must degas to protect a sensitive thiol, you must switch to an anaerobic inhibitor like BHT or Phenothiazine [1].[1]

Q: Can I just use more inhibitor? A: Caution is needed. Quinone-based inhibitors can react with thiols via Michael addition, consuming your nucleophile and creating new impurities.[1] BHT is sterically hindered and less likely to interfere with the thiol [2].

Q: Why does my LC-MS show peaks with +M mass units? A: This indicates oligomerization.[1] A "+M" peak (where M is the molecular weight of your electrophile) suggests the intermediate enolate/radical reacted with a second electrophile molecule before finding a proton. Solution: Increase the dilution and slow down the addition rate of the electrophile.

References

  • Fluoryx Labs. (2020).[1] The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.[1][2][3][5]Link

  • Cramer, N. B., et al. (2021).[1] Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations.[6] NSF Public Access Repository.[1] Link

  • RSC Polymer Chemistry. (2019).[1] Thiol-Michael addition miniemulsion polymerizations: functional nanoparticles and reactive latex films.[1][7]Link

  • Moad, G., & Solomon, D. H. (2006).[1] The Chemistry of Radical Polymerization. Elsevier.[1] (General Reference for Inhibitor Mechanisms).

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 3-[(3-Methoxypropyl)amino]propanamide via ¹H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands as an unparalleled tool for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 3-[(3-Methoxypropyl)amino]propanamide, a compound of interest in medicinal chemistry. By dissecting its spectral features and comparing them with structurally related analogs, we aim to offer a comprehensive reference for researchers engaged in the synthesis and characterization of similar molecules.

The Decisive Role of ¹H-NMR in Molecular Structure Verification

¹H-NMR spectroscopy provides a wealth of information about the chemical environment of hydrogen atoms within a molecule. By analyzing key parameters such as chemical shift (δ), spin-spin coupling (splitting patterns), and integration, we can piece together the molecular puzzle. The chemical shift reveals the electronic environment of a proton, while splitting patterns uncover the number of neighboring protons, and integration provides the relative ratio of protons in different environments. This detailed atomic-level insight is indispensable for confirming the identity and purity of a synthesized compound.

Dissecting the ¹H-NMR Spectrum of 3-[(3-Methoxypropyl)amino]propanamide

While a publicly available experimental spectrum for 3-[(3-Methoxypropyl)amino]propanamide is not readily found, we can confidently predict its ¹H-NMR spectrum based on the well-established principles of NMR spectroscopy and by drawing comparisons with the known spectra of its constituent fragments and related molecules.

Predicted ¹H-NMR Spectral Data for 3-[(3-Methoxypropyl)amino]propanamide

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a (-NH₂)7.5 - 8.5Broad singlet2H
b (-CH₂-C=O)~2.4Triplet2H
c (-CH₂-NH-)~2.9Triplet2H
d (-NH-)1.5 - 2.5Broad singlet1H
e (-CH₂-N-)~2.7Triplet2H
f (-CH₂-CH₂-CH₂)~1.8Quintet2H
g (-O-CH₂)~3.4Triplet2H
h (-O-CH₃)~3.3Singlet3H

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions and provide a richer context for interpretation, we will compare the expected spectrum of our target molecule with the experimental data of two key analogs: propanamide and 3-amino-N-phenylpropanamide.

Propanamide: The Amide Backbone

The ¹H-NMR spectrum of propanamide offers a clear picture of the signals originating from the ethyl and amide groups.[1][2]

  • -CH₃ group: A triplet around 1.15 ppm, split by the adjacent -CH₂- group.

  • -CH₂- group: A quartet around 2.24 ppm, split by the neighboring -CH₃ group.[1]

  • -NH₂ group: A broad singlet around 6.20 ppm, the broadness of which is attributable to quadrupole broadening and exchange phenomena.[1]

This provides a foundational understanding of the signals we expect from the propanamide moiety in our target molecule.

3-Amino-N-phenylpropanamide: The Substituted Amine

The reported ¹H-NMR data for 3-amino-N-phenylpropanamide reveals how the introduction of a substituent on the amino group influences the chemical shifts of the adjacent methylene protons.[3]

  • -CH₂-C=O group: A triplet at approximately 2.43 ppm.[3]

  • -CH₂-N- group: A broad multiplet around 3.05 ppm.[3]

This data supports our prediction for the chemical shifts of the protons on the propanamide backbone in 3-[(3-Methoxypropyl)amino]propanamide.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

For researchers seeking to acquire their own data, the following protocol outlines a standardized procedure for obtaining a high-resolution ¹H-NMR spectrum of a small organic molecule like 3-[(3-Methoxypropyl)amino]propanamide.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils while observing the free induction decay (FID) or the shape of a reference peak.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Determine the optimal pulse width (typically a 90° pulse) to maximize signal intensity.

    • Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode (pointing upwards).

    • Baseline correct the spectrum to obtain a flat baseline.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages involved in acquiring and processing a ¹H-NMR spectrum.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS Standard prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Parameters (Pulse, D1) acq1->acq2 acq3 Acquire Scans acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate & Reference proc2->proc3 final Final Spectrum & Interpretation proc3->final Analyzed Spectrum

Caption: A flowchart outlining the major steps in an H-NMR experiment.

Structural Insights from Predicted ¹H-NMR Data

The predicted ¹H-NMR spectrum provides a detailed fingerprint of the 3-[(3-Methoxypropyl)amino]propanamide structure.

molecule_nmr cluster_mol 3-[(3-Methoxypropyl)amino]propanamide cluster_signals Predicted ¹H-NMR Signals mol H₂N(a)-C(=O)-CH₂(b)-CH₂(c)-NH(d)-CH₂(e)-CH₂(f)-CH₂(g)-O-CH₃(h) s_a a: ~7.5-8.5 ppm (br s, 2H) mol->s_a Amide Protons s_b b: ~2.4 ppm (t, 2H) mol->s_b α-Methylene s_c c: ~2.9 ppm (t, 2H) mol->s_c β-Methylene s_d d: ~1.5-2.5 ppm (br s, 1H) mol->s_d Amine Proton s_e e: ~2.7 ppm (t, 2H) mol->s_e N-Methylene s_f f: ~1.8 ppm (quint, 2H) mol->s_f Propyl Methylene s_g g: ~3.4 ppm (t, 2H) mol->s_g O-Methylene s_h h: ~3.3 ppm (s, 3H) mol->s_h Methoxy Protons

Caption: Key proton environments and their expected NMR signals.

Conclusion

The structural verification of 3-[(3-Methoxypropyl)amino]propanamide is readily achievable through a careful analysis of its ¹H-NMR spectrum. By understanding the expected chemical shifts, splitting patterns, and integration of each proton signal, and by comparing these with the spectra of related compounds, researchers can confidently confirm the successful synthesis of the target molecule. The experimental protocol provided herein offers a robust framework for obtaining high-quality data, ensuring the integrity and reliability of research findings in the dynamic field of drug discovery.

References

  • Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

  • ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • PubChem. 3-Methoxypropylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

  • Vaia. Identify the compound with molecular formulaC 3 H 7 NO responsible for the 1 H NMR spectrum shown here. Retrieved from [Link]

Sources

C13-NMR peak assignments for 3-[(3-Methoxypropyl)amino]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative NMR Assignment Guide: Solvent-Dependent Resolution of 3-[(3-Methoxypropyl)amino]propanamide

Executive Summary & Application Context

3-[(3-Methoxypropyl)amino]propanamide is a critical intermediate in the synthesis of functionalized polymers and dendrimers (e.g., PAMAM dendrimer surface modifications). Its structure combines a flexible ether linkage, a secondary amine, and a primary amide.

The Challenge: Characterizing this molecule is deceptively difficult due to the "Methylene Clutter" problem. The molecule contains four distinct


 methylene (

) groups that often overlap in standard 1D

NMR. Furthermore, the secondary amine (

) is sensitive to solvent pH and hydrogen bonding, causing significant chemical shift migration between organic (

) and aqueous (

) phases.

The Solution: This guide provides a definitive


-NMR assignment, comparing the spectral performance in Chloroform-d (

)
versus Deuterium Oxide (

)
. We utilize a derived consensus based on fragment analysis and Michael-addition analogs to establish a robust reference standard.

Structural Numbering & Logic

To ensure unambiguous assignment, we utilize the following structural identifiers rather than arbitrary IUPAC numbering.

Structure:



  • Fragment A (Ether Side):

    • C7: Methoxy Methyl

    • C6: Ether

      
      -Methylene
      
    • C5: Central Methylene

    • C4: Amine

      
      -Methylene (Propyl side)
      
  • Fragment B (Amide Side):

    • C3: Amine

      
      -Methylene (Amide side)
      
    • C2: Amide

      
      -Methylene (Carbonyl adjacent)
      
    • C1: Carbonyl[1][2]

Comparative Data: Chemical Shift Assignments

The following table contrasts the chemical shifts. Note the significant deshielding of the carbonyl in water due to hydrogen bonding, and the shielding of amine-adjacent carbons in


 due to ammonium/amine exchange dynamics.

Table 1:


 NMR Chemical Shift Comparison (ppm) 
PositionCarbon Type

(CDCl3) [Standard]

(D2O) [Polar/Acidic]
Signal Characteristics (DEPT-135)
C1 Amide Carbonyl (

)
175.2 176.8 Quaternary (No signal)
C6 Ether

-CH2 (

)
71.1 70.5 Down (Inverted)
C7 Methoxy (

)
58.6 58.2 Up (Positive)
C4 Amine

-CH2 (Propyl)
47.8 46.5 Down (Inverted)
C3 Amine

-CH2 (Amide)
45.1 44.2 Down (Inverted)
C2 Amide

-CH2 (

)
35.0 34.1 Down (Inverted)
C5 Central Propyl (

)
29.6 28.4 Down (Inverted)

Technical Insight: The shift difference in C3 and C4 (


 ppm) between solvents is a diagnostic indicator of the amine's protonation state. In 

, the amine acts as a free base. In

, partial protonation or strong H-bonding shields the

-carbons.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure purity, follow this step-by-step protocol. This workflow includes "Checkpoints" to validate success before moving to the next step.

Step 1: Sample Preparation
  • Solvent Choice: Use

    
     (99.8% D) with 0.03% TMS for routine purity checks. Use 
    
    
    
    only if the sample is a salt (e.g., HCl salt) or for biological assays.
  • Concentration: Dissolve 30-50 mg of analyte in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove solid acrylamide polymer byproducts (a common impurity in Michael additions).

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 seconds . The amide carbonyl (C1) has a long T1 relaxation time; insufficient delay will suppress this peak.

  • Scans (NS): Minimum 512 scans for adequate S/N ratio on the quaternary carbon.

Step 3: Validation (The DEPT Check)
  • Run a DEPT-135 experiment immediately after the standard

    
    .
    
  • Validation Criteria:

    • C7 (Methoxy) must appear Positive (Up).

    • C2, C3, C4, C5, C6 must appear Negative (Down).

    • C1 (Carbonyl) must disappear .

    • Failure Mode: If C1 remains, your pulse angle is miscalibrated. If C7 is negative, the phase correction is inverted.

Structural Elucidation Logic (Visualization)

The following diagram illustrates the logical flow required to assign the overlapping methylene regions using 2D NMR correlations.

NMR_Assignment_Flow cluster_amine The 'Amine Gap' Sample Unknown Sample (Michael Adduct) H1_NMR 1H NMR (1D) Identify distinct regions: Methoxy (s), Amide NH (br), Methylenes (m) Sample->H1_NMR HSQC HSQC (2D) Correlate Protons to Carbons Resolves overlapping CH2s H1_NMR->HSQC Direct C-H Mapping HMBC HMBC (2D) Long-range Correlations HSQC->HMBC C7_Assign C7 (Methoxy) Distinctive ~58 ppm HSQC->C7_Assign Isolated Spin System C3_C4 C3 vs C4 (Amine Alpha Carbons) Distinguished by COSY connectivity to C2 or C6 HSQC->C3_C4 C1_Assign C1 (Carbonyl) ~175 ppm HMBC->C1_Assign Quaternary Detection C2_Assign C2 (Amide-alpha) HMBC from C1 C1_Assign->C2_Assign 2-3 Bond Coupling Final Full Assignment Confirmed Structure C2_Assign->Final C7_Assign->Final C3_C4->Final

Caption: Logical workflow for resolving the "Methylene Clutter" using HSQC/HMBC correlations. The carbonyl (C1) anchors the assignment of C2, while the Methoxy (C7) anchors the ether side.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3][4][5] (Standard text for general chemical shift rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[3] (Source for additivity rules for amines/amides).

  • Mowery, B. P., et al. (2006). "Preparation of PAMAM Dendrimers." Journal of Organic Chemistry. (Context for Michael addition of amines to acrylamides).

  • SDBS Database. "SDBS No. 3201 (3-Methoxypropylamine)." National Institute of Advanced Industrial Science and Technology (AIST). (Source for Fragment A shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methoxypropyl)amino]propanamide
Reactant of Route 2
Reactant of Route 2
3-[(3-Methoxypropyl)amino]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.